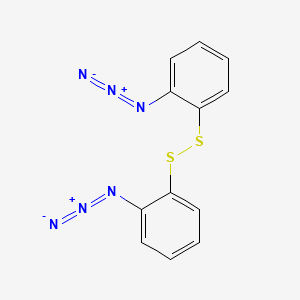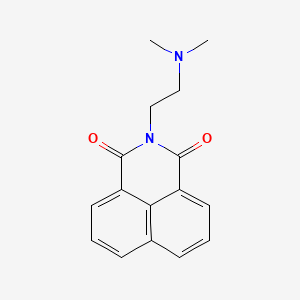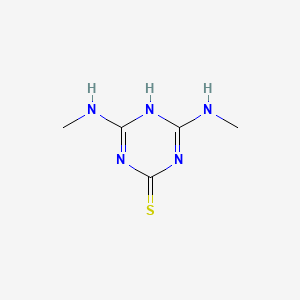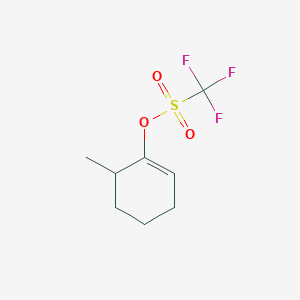
6-Methyl-1-cyclohexenyl triflate
Overview
Description
6-Methyl-1-cyclohexenyl triflate is an organic compound with the molecular formula C8H11F3O3S It is a triflate ester derived from 6-methyl-1-cyclohexene and trifluoromethanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1-cyclohexenyl triflate can be synthesized through the triflation of 6-methyl-1-cyclohexenol using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triflate ester being formed in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-cyclohexenyl triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Carbonylation Reactions: It can be used in palladium-catalyzed carbonylation reactions to form α,β-unsaturated ketones.
C-H Insertion Reactions: It can undergo intermolecular C-H insertion reactions with vinyl cations.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Carbonylation: Palladium catalysts, such as palladium acetate, in the presence of ligands like cataCXium® A, are used. The reactions are conducted under carbon monoxide atmosphere at elevated temperatures.
C-H Insertion: Silylium–weakly coordinating anion catalysis is employed for these reactions.
Major Products
Substitution Reactions: The major products are the corresponding substituted cyclohexenes.
Carbonylation Reactions: The major products are α,β-unsaturated ketones.
C-H Insertion Reactions: The major products are functionalized hydrocarbons with new C-C bonds.
Scientific Research Applications
6-Methyl-1-cyclohexenyl triflate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions, such as palladium-catalyzed carbonylation.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 6-methyl-1-cyclohexenyl triflate involves the formation of reactive intermediates, such as vinyl cations, during chemical reactions. These intermediates can undergo various transformations, including nucleophilic substitution, carbonylation, and C-H insertion. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenyl Triflate: Similar in structure but lacks the methyl group at the 6-position.
Cyclohexyl Triflate: Saturated analog without the double bond.
Vinyl Triflate: Contains a vinyl group instead of the cyclohexenyl ring.
Uniqueness
6-Methyl-1-cyclohexenyl triflate is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different reaction pathways and products compared to its analogs.
Properties
IUPAC Name |
(6-methylcyclohexen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKAMJOGQXITCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454726 | |
| Record name | 6-Methyl-1-cyclohexenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76605-82-8 | |
| Record name | 6-Methyl-1-cyclohexenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-b][1,4]benzodioxin](/img/structure/B3066272.png)

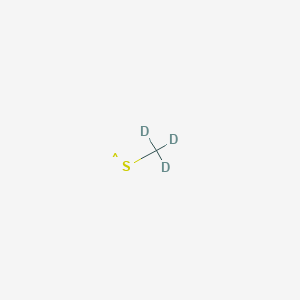
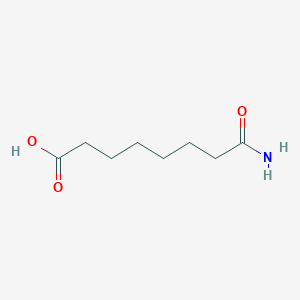
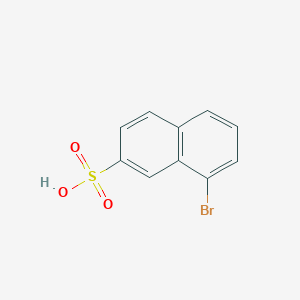
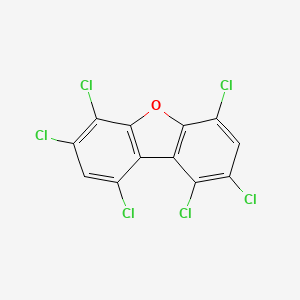
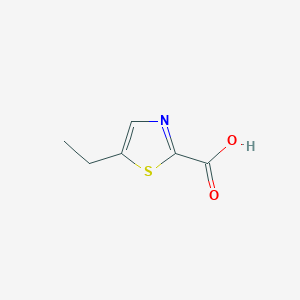
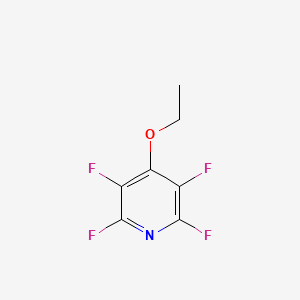
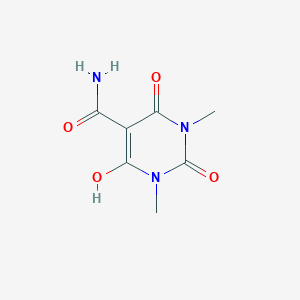
![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)

